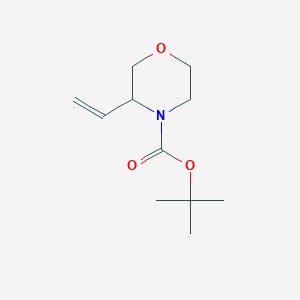

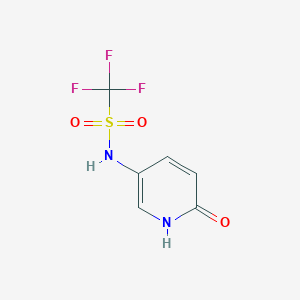

Tert-butyl 3-ethenylmorpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

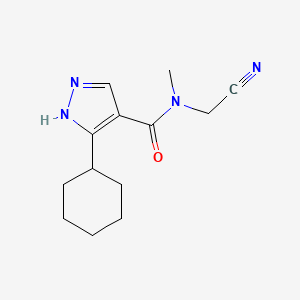

Tert-butyl 3-ethenylmorpholine-4-carboxylate, also known as TEMC, is a chemical compound that belongs to the family of morpholine derivatives. It is commonly used in scientific research for its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polymers and Copolymers

Tert-butyl 3-ethenylmorpholine-4-carboxylate serves as a versatile intermediate in the synthesis of polymers and copolymers. For instance, the atom transfer radical polymerization (ATRP) of tert-butyl methacrylate, a related compound, has been investigated extensively. This method allows for the controlled polymerization of tert-butyl methacrylate, resulting in polymers with predetermined molecular weights and low polydispersities. Such controlled polymerization techniques are fundamental in creating block copolymers, which have applications in drug delivery systems, nanotechnology, and materials science. The subsequent hydrolysis of the homopolymer yields well-defined poly(methacrylic acid), demonstrating the chemical versatility and applicability of tert-butyl methacrylate derivatives in polymer chemistry (Krishnan & Srinivasan, 2004).

Functionalization of Metal-Organic Frameworks (MOFs)

Another significant application of tert-butyl derivatives in scientific research is the functionalization of metal-organic frameworks (MOFs). For example, isoreticular MOF (IRMOF-3), containing amino-functionalized building blocks, undergoes chemical modification with anhydrides and isocyanates, including tert-butyl-based asymmetric anhydrides. This postsynthetic modification technique enables the introduction of a wide range of functional groups into the MOF structure, thereby enhancing its chemical complexity and potential applicability in areas such as catalysis, gas storage, and separation processes. The ability to selectively deliver chemical payloads to the MOF further illustrates the utility of tert-butyl derivatives in the development of multifunctional materials (Garibay, Wang, Tanabe, & Cohen, 2009).

Chemical Synthesis and Medicinal Chemistry

Tert-butyl derivatives play a crucial role in chemical synthesis and medicinal chemistry. The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water demonstrates the synthetic utility of tert-butylamine. This reaction facilitates the switchable synthesis of pyrroles and its bicyclic analogues, which are valuable scaffolds in pharmaceuticals and organic materials. The involvement of a triple isocyanide insertion into the (σ-allenyl)palladium(II) intermediate showcases the innovative use of tert-butylamine in facilitating complex chemical transformations (Qiu, Wang, & Zhu, 2017).

Propiedades

IUPAC Name |

tert-butyl 3-ethenylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYGIZIERKRSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethenylmorpholine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)

![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)

![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)